

Application Notes and Protocols: Sodium Trifluoroacetate-¹³C₂ in NMR Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium trifluoroacetate-13C2

Cat. No.: B586808

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium trifluoroacetate-¹³C₂ is a stable isotope-labeled compound that serves as a critical tool in Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique properties make it an excellent internal standard for quantitative NMR (qNMR) and a valuable tracer in metabolic flux analysis. The presence of two ¹³C nuclei provides a strong and easily identifiable signal, while the fluorine atoms contribute to favorable relaxation properties and a chemical shift that is often clear of analyte signals. These application notes provide detailed methodologies for the use of Sodium trifluoroacetate-¹³C₂ in NMR spectroscopy, aimed at ensuring accurate and reproducible results in research and drug development settings.

Key Applications

- Internal Standard for Quantitative ¹³C NMR: Sodium trifluoroacetate-¹³C₂ is an ideal internal standard for the accurate quantification of organic molecules. Its distinct chemical shift and the presence of two ¹³C atoms allow for precise concentration determination of analytes.
- Tracer in Metabolic Flux Analysis: As a ¹³C-labeled precursor, it can be introduced into biological systems to trace the metabolic fate of the acetate moiety. This is particularly useful in studying cellular metabolism, including pathways like the Krebs cycle and fatty acid synthesis.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Physicochemical Properties and NMR Data

A thorough understanding of the physicochemical properties of Sodium trifluoroacetate-¹³C₂ is essential for its effective use.

Property	Value
Molecular Formula	¹³ C ₂ F ₃ NaO ₂
Molecular Weight	137.99 g/mol
CAS Number	1794767-05-7
Appearance	White to off-white solid
Solubility	Soluble in water and polar organic solvents

¹³C NMR Chemical Shift Data:

The chemical shift of the ¹³C nuclei in Sodium trifluoroacetate-¹³C₂ can vary slightly depending on the solvent used. The following table provides approximate chemical shift ranges in common deuterated solvents.

Deuterated Solvent	Approximate ¹³ C Chemical Shift (ppm)
DMSO-d ₆	116.5 (q, ¹ JCF ≈ 291 Hz), 158.5 (q, ² JCF ≈ 36 Hz)
D ₂ O	~118 (q), ~163 (q)
CDCl ₃ (with TFA)	114.43 (q, ¹ JCF = 283.8 Hz), 157.47 (q, ² JCF = 42.5 Hz)[6]

Note: The signals appear as quartets due to coupling with the three fluorine atoms. The coupling constants (J-coupling) are also provided where available.

T₁ Relaxation Time:

The spin-lattice relaxation time (T₁) for the quaternary carboxyl carbon in trifluoroacetate is expected to be long, as there are no directly attached protons. The trifluoromethyl carbon also

has a relatively long T_1 . This is a critical consideration for setting the relaxation delay in quantitative NMR experiments to ensure full magnetization recovery between scans. While a specific T_1 value for Sodium trifluoroacetate- $^{13}\text{C}_2$ is not readily available in the literature, it is recommended to either measure it experimentally using an inversion-recovery pulse sequence or use a conservative relaxation delay of at least 5 times the estimated T_1 .[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

Protocol 1: Quantitative ^{13}C NMR using Sodium Trifluoroacetate- $^{13}\text{C}_2$ as an Internal Standard

This protocol outlines the steps for determining the concentration of an analyte using Sodium trifluoroacetate- $^{13}\text{C}_2$ as an internal standard.

1. Materials:

- Analyte of known purity (for calibration, if necessary)
- Sodium trifluoroacetate- $^{13}\text{C}_2$ (high purity, $\geq 99\%$)
- Deuterated NMR solvent (e.g., DMSO-d₆, D₂O)
- High-precision analytical balance
- NMR tubes

2. Sample Preparation: a. Accurately weigh a known amount of the analyte and Sodium trifluoroacetate- $^{13}\text{C}_2$ into a clean vial. The molar ratio of the internal standard to the expected analyte concentration should ideally be around 1:1. b. Dissolve the mixture in a precise volume of the chosen deuterated solvent. c. Vortex the sample until both the analyte and the internal standard are fully dissolved. d. Transfer the solution to an NMR tube.

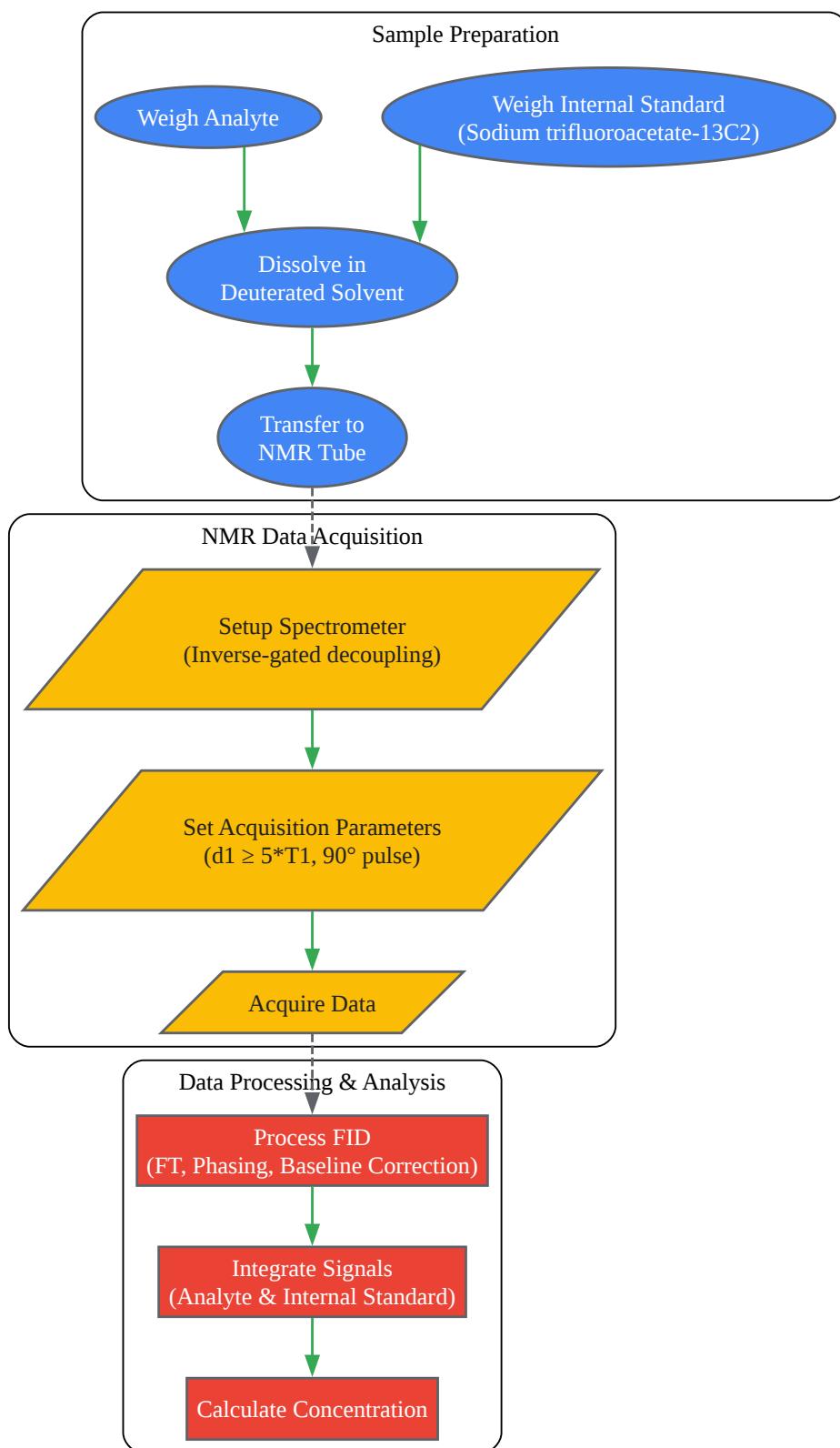
3. NMR Data Acquisition: a. Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). b. Pulse Sequence: Use a standard one-pulse ^{13}C experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration. c. Acquisition Parameters:

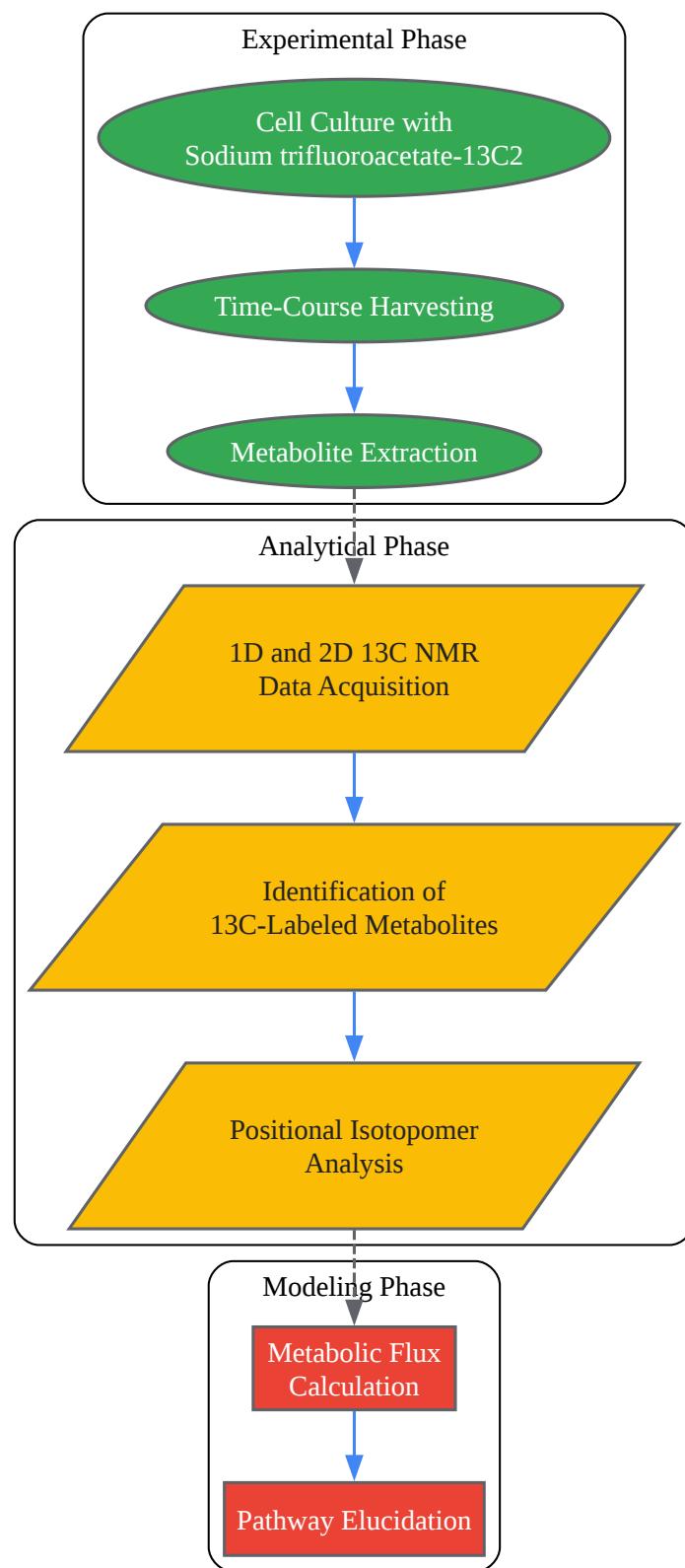
- Pulse Angle: 90°
- Relaxation Delay (d1): $\geq 5 \times T_1$ of the slowest relaxing carbon (both in the analyte and the internal standard). A conservative delay of 60-300 seconds is recommended for the trifluoroacetate carbons.

- Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 100:1) for both the analyte and internal standard signals.
- Acquisition Time (aq): At least 2-3 seconds.

4. Data Processing and Analysis: a. Apply a gentle exponential line broadening (e.g., 1-2 Hz) to improve the signal-to-noise ratio. b. Carefully phase the spectrum and perform a baseline correction. c. Integrate the well-resolved signals of the analyte and the two signals of Sodium trifluoroacetate-¹³C₂. d. Calculate the concentration of the analyte using the following formula:

Workflow for Quantitative ¹³C NMR



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